Beta-Amyloid (1-17) is a peptide fragment derived from the amyloid precursor protein. It is a significant component in the study of neurodegenerative diseases, particularly Alzheimer's disease, where its aggregation leads to the formation of amyloid plaques in the brain. The peptide consists of the first 17 amino acids of the beta-amyloid peptide and plays a crucial role in understanding the pathophysiology of Alzheimer's disease.
Beta-Amyloid (1-17) originates from the cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. This cleavage process results in various lengths of beta-amyloid peptides, with Beta-Amyloid (1-17) representing one of the shorter fragments. The presence and accumulation of these fragments are linked to neurodegeneration and cognitive decline.
Beta-Amyloid (1-17) can be classified as a neurotoxic peptide due to its role in the pathogenesis of Alzheimer's disease. It is categorized under the broader class of amyloid peptides, which are characterized by their propensity to misfold and aggregate into fibrillar structures.
The synthesis of Beta-Amyloid (1-17) can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology.
The choice of synthesis method depends on factors such as desired purity, yield, and application. Solid-phase synthesis allows for high control over peptide length and modifications, while recombinant methods can produce larger quantities.
The molecular structure of Beta-Amyloid (1-17) consists of a linear chain of 17 amino acids, with specific sequences that contribute to its properties and behavior in biological systems. The amino acid sequence is as follows:
The molecular formula for Beta-Amyloid (1-17) is CHNOS, with a molecular weight of approximately 1,000 Da. Its structure features regions that can form alpha-helices or beta-sheets, contributing to its aggregation properties.
Beta-Amyloid (1-17) undergoes several chemical reactions that are critical to its function and interactions within biological systems:
These reactions are influenced by various factors such as pH, temperature, and ionic strength, which can affect both stability and aggregation behavior.
The mechanism by which Beta-Amyloid (1-17) exerts its effects primarily involves its aggregation into insoluble fibrils that deposit in neuronal tissues. This process disrupts cellular function through several pathways:
Studies have shown that even low concentrations of aggregated Beta-Amyloid can impair synaptic plasticity and cognitive function in animal models.
Beta-Amyloid (1-17) is typically found as a white powder when synthesized and is soluble in aqueous solutions at physiological pH levels. It exhibits a tendency to aggregate under certain conditions.
Key chemical properties include:
Relevant data indicate that modifications such as phosphorylation or glycosylation can significantly alter its stability and aggregation behavior.
Beta-Amyloid (1-17) has several important applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3